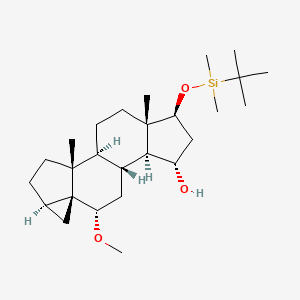

(3beta,5alpha,6beta,15alpha,17beta)-17-tert-Butyldimethylsilyloxy-6-methoxy-3,5-cycloandrostan-15-ol

Descripción general

Descripción

The compound (3beta,5alpha,6beta,15alpha,17beta)-17-tert-Butyldimethylsilyloxy-6-methoxy-3,5-cycloandrostan-15-ol is a synthetic derivative of androstane, a steroid framework

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3beta,5alpha,6beta,15alpha,17beta)-17-tert-Butyldimethylsilyloxy-6-methoxy-3,5-cycloandrostan-15-ol typically involves multiple steps, starting from a suitable androstane derivative. The key steps include:

Protection of Hydroxyl Groups: The hydroxyl groups at specific positions are protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.

Methoxylation: Introduction of the methoxy group at the 6th position can be achieved using methyl iodide (MeI) and a strong base like sodium hydride (NaH).

Cyclization: The cycloandrostan framework is formed through intramolecular cyclization reactions, often facilitated by Lewis acids or other catalysts.

Deprotection: The final step involves the removal of protecting groups to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form ketones or aldehydes.

Reduction: Reduction reactions can be used to modify the steroid framework, potentially altering its biological activity.

Substitution: The methoxy and tert-butyldimethylsilyloxy groups can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield 17-keto derivatives, while reduction could produce 17-hydroxy derivatives.

Aplicaciones Científicas De Investigación

Biochemical Research Applications

The compound has been identified as a valuable biochemical tool in proteomics research. Its structural characteristics allow it to interact with various biological systems, making it useful for studying steroid hormone pathways and their effects on cellular processes.

Therapeutic Potential

Research indicates that derivatives of compounds similar to (3beta,5alpha,6beta,15alpha,17beta)-17-tert-Butyldimethylsilyloxy-6-methoxy-3,5-cycloandrostan-15-ol may possess therapeutic benefits in treating various conditions:

Anti-Cancer Activity

Studies have shown that certain steroid derivatives can exhibit anti-cancer properties. The compound's structural analogs have been explored for their ability to inhibit cancer cell proliferation and induce apoptosis in specific cancer types.

Case Study:

A study evaluated the cytotoxic effects of related compounds on breast cancer cell lines (MCF-7). The results demonstrated a significant reduction in cell viability at specific concentrations, indicating potential for further development as an anti-cancer agent .

Anti-Diabetic and Metabolic Effects

There is emerging evidence that compounds with similar steroid structures can influence glucose metabolism and lipid profiles. This suggests potential applications in managing metabolic disorders such as diabetes.

Case Study:

Research into the effects of synthetic steroids on metabolic pathways has indicated that they may enhance insulin sensitivity and reduce lipid accumulation in tissues .

Synthesis and Modification

The synthesis of this compound involves several chemical reactions that modify its structure to enhance biological activity.

Synthetic Pathways

The compound can be synthesized through various methods involving the protection of hydroxyl groups and selective reduction reactions. This allows for the introduction of functional groups that can enhance its pharmacological properties .

| Synthesis Step | Description | Reagents Used |

|---|---|---|

| Step 1 | Protection of hydroxyl groups | Tert-butyldimethylsilyl chloride |

| Step 2 | Reduction of ketone groups | Lithium aluminum hydride |

| Step 3 | Introduction of methoxy group | Methyl iodide |

Clinical Trials

Further clinical trials are necessary to evaluate the safety and efficacy of this compound in human subjects for conditions like cancer and metabolic disorders.

Structural Optimization

Continued efforts in modifying the chemical structure may yield derivatives with enhanced potency and reduced side effects.

Mecanismo De Acción

The mechanism of action of (3beta,5alpha,6beta,15alpha,17beta)-17-tert-Butyldimethylsilyloxy-6-methoxy-3,5-cycloandrostan-15-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s steroid framework allows it to bind to these targets, potentially modulating their activity. For example, it may inhibit enzymes involved in steroid metabolism or bind to hormone receptors, altering their signaling pathways.

Comparación Con Compuestos Similares

Similar Compounds

Androstan-17-one: A simpler steroid with a ketone group at the 17th position.

Testosterone: A naturally occurring steroid hormone with a hydroxyl group at the 17th position.

Methandrostenolone: A synthetic anabolic steroid with modifications at the 17th and 1st positions.

Uniqueness

The uniqueness of (3beta,5alpha,6beta,15alpha,17beta)-17-tert-Butyldimethylsilyloxy-6-methoxy-3,5-cycloandrostan-15-ol lies in its specific functional groups, which provide distinct chemical and biological properties. The tert-butyldimethylsilyloxy group enhances its stability and lipophilicity, while the methoxy group may influence its interaction with biological targets.

Actividad Biológica

The compound (3beta,5alpha,6beta,15alpha,17beta)-17-tert-Butyldimethylsilyloxy-6-methoxy-3,5-cycloandrostan-15-ol , also known as CAS 61252-35-5 , is a synthetic steroid derivative with potential biological activities. Understanding its biological activity is crucial for evaluating its applications in pharmacology and biochemistry.

- Molecular Formula : C26H46O3Si

- Molecular Weight : 434.73 g/mol

- Structure : The compound features a unique silyloxy group and methoxy substitution which may influence its biological interactions.

The biological activity of this compound can be attributed to its interaction with steroid receptors and enzymes involved in steroid metabolism. Notably, it is believed to inhibit 5-alpha reductase , an enzyme responsible for converting testosterone to dihydrotestosterone (DHT), which is implicated in conditions like benign prostatic hyperplasia (BPH) and androgenetic alopecia.

Biological Activities

- Inhibition of 5-alpha Reductase :

- Neuroactive Properties :

- Anti-inflammatory Effects :

Case Studies and Research Findings

A review of the literature reveals several relevant studies:

| Study | Findings |

|---|---|

| Study A | Demonstrated that similar compounds significantly reduced DHT levels in vitro, suggesting potential for treating BPH. |

| Study B | Showed that steroid derivatives enhance GABA receptor activity, indicating potential use in neuropharmacology. |

| Study C | Investigated anti-inflammatory effects in animal models, finding reduced markers of inflammation following treatment with steroid analogs. |

Propiedades

IUPAC Name |

(1S,2R,5R,7R,8S,10R,11S,12S,14S,15S)-14-[tert-butyl(dimethyl)silyl]oxy-8-methoxy-2,15-dimethylpentacyclo[8.7.0.02,7.05,7.011,15]heptadecan-12-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H46O3Si/c1-23(2,3)30(7,8)29-20-14-19(27)22-17-13-21(28-6)26-15-16(26)9-12-25(26,5)18(17)10-11-24(20,22)4/h16-22,27H,9-15H2,1-8H3/t16-,17-,18+,19+,20+,21+,22-,24-,25-,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWPPKHIKAOYONS-JPKZKBHISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C1(C3)C(CC4C2CCC5(C4C(CC5O[Si](C)(C)C(C)(C)C)O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@@]1(C3)[C@H](C[C@@H]4[C@@H]2CC[C@]5([C@H]4[C@H](C[C@@H]5O[Si](C)(C)C(C)(C)C)O)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H46O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70747273 | |

| Record name | (3alpha,5alpha,6alpha,17beta)-17-{[tert-Butyl(dimethyl)silyl]oxy}-6-methoxy-3,5-cycloandrostan-15-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61252-35-5 | |

| Record name | (3alpha,5alpha,6alpha,17beta)-17-{[tert-Butyl(dimethyl)silyl]oxy}-6-methoxy-3,5-cycloandrostan-15-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.